5-Fluor-2-indanon

Übersicht

Beschreibung

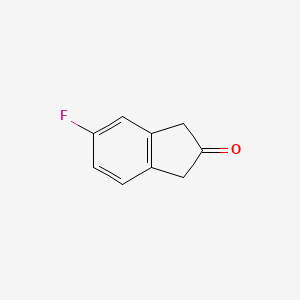

5-Fluoro-2-indanone is an organic compound belonging to the indanone family, characterized by the presence of a fluorine atom at the fifth position of the indanone structure

Wissenschaftliche Forschungsanwendungen

5-Fluoro-2-indanone has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a precursor in various organic reactions.

Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.

Medicine: Research into its potential therapeutic applications includes its use as a scaffold for drug development, particularly in the design of anti-inflammatory and anticancer agents.

Industry: 5-Fluoro-2-indanone is utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

Target of Action

It is known that indole derivatives, which include 5-fluoro-2-indanone, have a broad spectrum of biological activities and bind with high affinity to multiple receptors .

Mode of Action

It is known that indole derivatives can interact with their targets and cause significant changes . For instance, some indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus .

Biochemical Pathways

Indole derivatives are known to modulate various cancer-related pathways, cell apoptosis, autophagy, epithelial–mesenchymal transition, and other aspects of cell behavior .

Result of Action

It is known that indole derivatives can have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Biochemische Analyse

Biochemical Properties

5-Fluoro-2-indanone interacts with various enzymes and proteins in biochemical reactions. It has been used to prepare precursors for thiosemicarbazones derived from 1-indanones

Cellular Effects

A related compound, 5-fluoro-2-oxindole, has been shown to inhibit neuropathic pain and influence cell function . It affects various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism

Dosage Effects in Animal Models

A related compound, 5-fluoro-2-oxindole, has been shown to inhibit allodynia and hyperalgesia induced by complete Freund’s adjuvant in a dose-dependent manner in mice .

Metabolic Pathways

A related compound, 5-fluorouracil, is known to be metabolized through various pathways involving several enzymes

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-indanone can be achieved through several methods. One common approach involves the cyclization of electron-rich 2-alkyl-1-ethynylbenzene derivatives catalyzed by TpRuPPh3(CH3CN)2PF6 in hot toluene . Another method includes the palladium-catalyzed carbonylative cyclization of unsaturated aryl iodides and dienyl triflates . Additionally, a nickel-catalyzed reductive cyclization of enones has been reported to afford indanones with high enantiomeric induction .

Industrial Production Methods: Industrial production of 5-Fluoro-2-indanone typically involves the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. The process may include steps such as the reaction of 5-fluoro-2-methyl-1-(p-methylthiobenzyl)-indene with glyoxylic acid, followed by isomerization and oxidation .

Analyse Chemischer Reaktionen

Types of Reactions: 5-Fluoro-2-indanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert 5-Fluoro-2-indanone to its corresponding alcohols or hydrocarbons.

Substitution: Nucleophilic aromatic substitution reactions can introduce different substituents at the fluorine position.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.

Major Products: The major products formed from these reactions include various substituted indanones, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Vergleich Mit ähnlichen Verbindungen

2-Indanone: Lacks the fluorine atom, resulting in different reactivity and applications.

5-Chloro-2-indanone: Similar structure but with a chlorine atom instead of fluorine, leading to variations in chemical behavior and biological activity.

5-Bromo-2-indanone:

Uniqueness: 5-Fluoro-2-indanone is unique due to the presence of the fluorine atom, which significantly influences its chemical properties, such as increased electronegativity and reactivity. This uniqueness makes it a valuable compound in various research and industrial applications.

Biologische Aktivität

5-Fluoro-2-indanone is a fluorinated derivative of indanone, a compound known for its diverse biological activities. This article delves into the biological properties, mechanisms of action, and potential therapeutic applications of 5-fluoro-2-indanone, supported by various research findings and case studies.

Chemical Structure and Properties

5-Fluoro-2-indanone has the molecular formula and is characterized by a fluorine atom at the 5-position of the indanone ring. The presence of fluorine is significant as it can enhance the compound's metabolic stability and pharmacological effects.

Biological Activity Overview

Research indicates that 5-fluoro-2-indanone exhibits various biological activities, including:

- Anticancer Properties : Studies have shown that indanone derivatives can inhibit tubulin polymerization, which is crucial for cancer cell proliferation. For instance, a series of 3-arylindanone derivatives were evaluated for their ability to inhibit tubulin polymerization, with some showing promising results against colorectal cancer cells with IC50 values indicating effective inhibition .

- Cholinesterase Inhibition : Some derivatives of indanones, including those related to 5-fluoro-2-indanone, have been tested for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative diseases like Alzheimer's. Compounds derived from indanones have demonstrated significant inhibitory activity, with IC50 values in the nanomolar range .

- Antipsychotic Potential : Research on related compounds suggests that indanones may possess antipsychotic properties due to their interactions with dopamine and serotonin receptors. For example, compounds bearing an indanone moiety showed higher affinity for serotonin receptors compared to traditional antipsychotics like haloperidol .

Anticancer Activity

A recent study synthesized several 3-arylindanone derivatives, including 5-fluoro-2-indanone analogs, assessing their anticancer activity through tubulin polymerization inhibition assays. The most potent compound exhibited an IC50 value of approximately 52 μM against tubulin polymerization .

| Compound | IC50 (μM) | Mechanism |

|---|---|---|

| 5-Fluoro-2-Indanone Analog | 52 ± 7.4 | Tubulin polymerization inhibitor |

| Other Indanones | >100 | Varies |

Cholinesterase Inhibition

In another study focusing on cholinesterase inhibition, several synthesized indanones were tested for their ability to inhibit AChE. The results indicated that compounds derived from the indanone scaffold showed significant inhibitory effects, with some compounds achieving IC50 values as low as 14.8 nM .

| Compound | IC50 (nM) | Target |

|---|---|---|

| Indanone Derivative A | 14.8 | AChE |

| Indanone Derivative B | 18.6 | AChE |

Antipsychotic Profile

The affinity of certain indanone derivatives for dopamine and serotonin receptors was evaluated in receptor binding assays. The findings suggested that these compounds could serve as potential antipsychotic agents due to their selective binding profiles .

Case Studies

Case Study 1: Colorectal Cancer Treatment

In a preclinical trial, a series of indanone derivatives were administered to mice models of colorectal cancer. The results highlighted the effectiveness of these compounds in reducing tumor size and inhibiting cancer cell proliferation through mechanisms involving tubulin disruption.

Case Study 2: Neuroprotective Effects

Another study examined the neuroprotective effects of indanones in models of ischemic stroke. Compounds were shown to reduce neuronal damage significantly when administered post-injury, suggesting potential applications in neurodegenerative disease therapies .

Eigenschaften

IUPAC Name |

5-fluoro-1,3-dihydroinden-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FO/c10-8-2-1-6-4-9(11)5-7(6)3-8/h1-3H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFVNPOZRBPSFSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)CC2=C1C=CC(=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30616830 | |

| Record name | 5-Fluoro-1,3-dihydro-2H-inden-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30616830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57584-69-7 | |

| Record name | 5-Fluoro-1,3-dihydro-2H-inden-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30616830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.